molecular formula C16H16N4O4 B2790150 methyl 7-(2-hydroxyethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate CAS No. 858745-39-8

methyl 7-(2-hydroxyethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B2790150
CAS No.: 858745-39-8
M. Wt: 328.328
InChI Key: WDHIUDPEKZRYCA-UHFFFAOYSA-N
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Description

Methyl 1-(2-hydroxyethyl)-2-imino-10-methyl-5-oxo-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidine-3-carboxylate is a complex heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-hydroxyethyl)-2-imino-10-methyl-5-oxo-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidine-3-carboxylate typically involves multi-step reactions. One common method includes the condensation of appropriate starting materials followed by cyclization and functional group modifications. For instance, the reaction may involve the use of dimethylformamide dimethyl acetal (DMF-DMA) for methylation and subsequent cyclization to form the pyridino-pyrimidine core .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-hydroxyethyl)-2-imino-10-methyl-5-oxo-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridino-pyrimidine derivatives, such as:

Uniqueness

What sets Methyl 1-(2-hydroxyethyl)-2-imino-10-methyl-5-oxo-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidine-3-carboxylate apart is its specific combination of functional groups and ring structures, which confer unique reactivity and potential bioactivity. This makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

Methyl 7-(2-hydroxyethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a triazatricyclo structure with multiple functional groups that contribute to its biological activity. Its molecular formula indicates a significant molecular weight, which is essential for understanding its pharmacokinetic properties.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs to this compound exhibit antimicrobial properties against various bacterial strains. Specifically:

  • Mechanism : The compound may interact with bacterial cell membranes or specific enzymes involved in bacterial metabolism.
  • Efficacy : Preliminary studies suggest effectiveness against Gram-positive and Gram-negative bacteria.

Anticancer Activity

The compound has shown promising results in anticancer assays:

  • Cell Lines Tested : Various cancer cell lines such as A2780 (ovarian cancer) and HCT116 (colon cancer) have been utilized to assess cytotoxicity.
Cell LineIC50 (µM)
A27805.4
HCT1160.6

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that this compound may be a potent anticancer agent.

The mechanism by which this compound exerts its biological effects likely involves:

  • Enzyme Interaction : Binding to specific enzymes or receptors can modulate their activity.
  • Induction of Oxidative Stress : The compound may induce reactive oxygen species (ROS) production leading to cellular damage.
  • Cell Cycle Arrest : Studies have indicated alterations in cell cycle phases upon treatment with this compound.

Study 1: Anticancer Efficacy

In a study assessing the anticancer efficacy of the compound on A2780 cells:

  • Findings : The compound induced significant mitochondrial membrane depolarization and altered cell cycle distribution.

Study 2: Antimicrobial Testing

A separate investigation focused on the antimicrobial properties of the compound against various pathogens:

  • Results : Showed effective inhibition of bacterial growth with minimum inhibitory concentrations (MICs) indicating potential for therapeutic application.

Properties

IUPAC Name

methyl 7-(2-hydroxyethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4/c1-9-4-3-5-20-13(9)18-14-11(15(20)22)8-10(16(23)24-2)12(17)19(14)6-7-21/h3-5,8,17,21H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDHIUDPEKZRYCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCO)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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